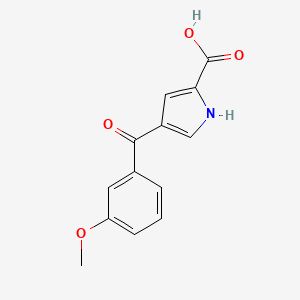

4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid

描述

4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid is an organic compound that belongs to the class of pyrrole carboxylic acids It features a methoxybenzoyl group attached to the pyrrole ring, which imparts unique chemical properties to the molecule

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via Friedel-Crafts acylation, where the pyrrole ring reacts with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

化学反应分析

Types of Reactions

4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring.

科学研究应用

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrole compounds, including 4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxylic acid, exhibit significant anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cell lines such as A375 and HCT-116. The mechanism involves:

- Inhibition of Enzymes : Targeting specific enzymes involved in nucleic acid and protein synthesis.

- Activation of Apoptotic Pathways : Morphological changes indicative of apoptosis were observed following treatment, including membrane blebbing and cell shrinkage .

Antitubercular Activity

Studies have shown that related pyrrole derivatives possess potent anti-tuberculosis (TB) activity, particularly against drug-resistant strains. The compounds have been found to inhibit the MmpL3 protein, crucial for mycolic acid biosynthesis in Mycobacterium tuberculosis, demonstrating low cytotoxicity while maintaining high efficacy (MIC < 0.016 μg/mL) .

Hepatitis B Virus Inhibition

Pyrrole-based compounds are being explored as modulators of hepatitis B virus capsid assembly. They have shown promising results in binding assays, indicating potential as therapeutic agents against HBV by interfering with its replication cycle .

Case Studies and Research Findings

作用机制

The mechanism of action of 4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or modulate receptor signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

相似化合物的比较

Similar Compounds

4-(3-methoxybenzoyl)benzoic Acid: This compound has a similar methoxybenzoyl group but is attached to a benzoic acid instead of a pyrrole ring.

3-methoxy-4-methylbenzoic Acid: This compound features a methoxy group and a methyl group on the benzene ring, with a carboxylic acid group.

Uniqueness

4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid is unique due to the presence of both the pyrrole ring and the methoxybenzoyl group. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds. Its unique structure makes it a valuable compound for various research applications.

生物活性

4-(3-Methoxybenzoyl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by research findings and case studies.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties . Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

The compound has shown antimicrobial activity , particularly against pathogenic bacteria and fungi. Studies have demonstrated its effectiveness in inhibiting the growth of various microbial strains, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Properties

There is growing evidence that this pyrrole derivative possesses anticancer properties . Specifically, it has been observed to induce apoptosis in cancer cells through the activation of apoptotic pathways. In vitro studies revealed that treatment with this compound resulted in significant cytotoxic effects on several cancer cell lines, including melanoma and colon cancer cells .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Apoptosis Induction : The compound activates apoptotic pathways by modulating key signaling molecules involved in cell cycle regulation and apoptosis. This was evidenced by morphological changes in treated cells, characteristic of apoptosis, such as membrane blebbing and cell shrinkage .

- Inhibition of Protein-Protein Interactions (PPIs) : Recent studies suggest that this compound may interfere with critical PPIs involved in cancer progression, particularly those associated with the p53 pathway. This interference can disrupt the regulatory mechanisms of cell proliferation and survival .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study conducted on the A375 melanoma cell line showed that treatment with this compound resulted in an IC50 value indicating potent cytotoxicity. The compound prompted significant apoptotic activity, confirmed by fluorescence microscopy using phosphatidylserine sensors .

属性

IUPAC Name |

4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-18-10-4-2-3-8(5-10)12(15)9-6-11(13(16)17)14-7-9/h2-7,14H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPSRHTWXLDYEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401233759 | |

| Record name | 4-(3-Methoxybenzoyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401233759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886361-11-1 | |

| Record name | 4-(3-Methoxybenzoyl)-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Methoxybenzoyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401233759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。